2-(2-Bromophenyl)ethanethioamide
Overview
Description
Scientific Research Applications
2-(2-Bromophenyl)ethanethioamide has several applications in scientific research, including:
Safety and Hazards
While specific safety and hazard information for 2-(2-Bromophenyl)ethanethioamide is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 2-(2-Bromophenyl)ethanethioamide are currently unknown .
Mode of Action
It is known that many thioamide compounds interact with their targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity and stability of the compound .
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)ethanethioamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Cellular metabolism is also impacted, with changes observed in the levels of key metabolites and energy production pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other cellular components. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effects on cellular processes. For instance, its distribution to specific organelles may enhance its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria may influence energy production and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)ethanethioamide typically involves the reaction of 2-bromobenzyl chloride with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thioamide group can be oxidized to form sulfonamides or reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ethanethioamides depending on the nucleophile used.
Oxidation Reactions: Major products include sulfonamides.
Reduction Reactions: Major products include amines.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)ethanethioamide
- 2-(2-Chlorophenyl)ethanethioamide
- 2-(2-Fluorophenyl)ethanethioamide
Uniqueness
2-(2-Bromophenyl)ethanethioamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile building block for the synthesis of more complex molecules. Additionally, its thioamide group provides unique reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-bromophenyl)ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRBTUNNIPGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=S)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308241 | |
Record name | 2-Bromobenzeneethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103317-32-4 | |
Record name | 2-Bromobenzeneethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103317-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzeneethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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